An In-depth Technical Guide to (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane: Synthesis, Reactivity, and Applications
Foreword: Navigating the Landscape of a Novel Chiral Building Block
Welcome to a comprehensive exploration of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, a chiral epoxide of significant interest to the discerning researcher in drug discovery and materials science. It is important to note at the outset that a specific CAS number for this compound is not readily found in public databases. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds and fundamental principles of organic chemistry to provide a robust and scientifically grounded resource. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the synthetic potential of this intriguing molecule.
Molecular Architecture and Physicochemical Profile
The structure of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is characterized by a strained three-membered oxirane ring directly attached to a phenyl group substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the meta positions. The '(2R)' designation specifies the stereochemistry at the chiral benzylic carbon of the epoxide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Scientific Rationale |
| Molecular Formula | C₁₀H₅F₆O | Derived from the chemical structure. |
| Molecular Weight | 270.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless oil or low-melting solid | Based on similar phenyl oxiranes. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | The hydrophobic phenyl and trifluoromethyl groups dominate the molecule's polarity. |
| Boiling Point | Elevated due to the high molecular weight and polarity of the C-F bonds. | Trifluoromethyl groups significantly increase the boiling point compared to unsubstituted phenyloxirane. |
| Chirality | Contains one stereocenter at the C2 position of the oxirane ring. | The '(2R)' configuration is crucial for its application in asymmetric synthesis. |
Strategic Synthesis: A Proposed Enantioselective Route
The enantioselective synthesis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane can be strategically approached from the commercially available 3,5-bis(trifluoromethyl)benzaldehyde. A robust and reliable method involves a two-step sequence: a Wittig reaction to construct the corresponding styrene, followed by an asymmetric epoxidation.
Diagram: Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of the target chiral epoxide.
Experimental Protocol: A Guideline for Synthesis
Part A: Synthesis of 3,5-Bis(trifluoromethyl)styrene
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Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C and add a solution of a strong base, such as n-butyllithium in hexanes, dropwise. Allow the resulting bright yellow-orange mixture to stir at room temperature for 1 hour to ensure complete formation of the Wittig reagent.
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Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired styrene.
Part B: Asymmetric Epoxidation to (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
The Shi epoxidation is a powerful method for the asymmetric epoxidation of unfunctionalized olefins, including styrenes, using a fructose-derived chiral ketone as the catalyst.[1]
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Reaction Setup: In a round-bottom flask, dissolve the 3,5-bis(trifluoromethyl)styrene and the Shi catalyst in a suitable solvent system, such as a mixture of acetonitrile and a phosphate buffer solution.
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Addition of Oxidant: Add a buffered solution of Oxone® (potassium peroxymonosulfate) to the reaction mixture in portions over a period of time, while maintaining a controlled temperature (typically 0 °C to room temperature). The pH of the reaction is critical and should be carefully maintained.
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Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate.
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Work-up and Purification: Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomerically enriched epoxide can be purified by flash column chromatography.
Chemical Reactivity: The Nucleophilic Ring-Opening
The cornerstone of this epoxide's utility lies in its susceptibility to nucleophilic ring-opening. The significant ring strain of the oxirane, coupled with the powerful electron-withdrawing nature of the two trifluoromethyl groups, renders the epoxide highly reactive towards nucleophiles.[2] These electron-withdrawing groups enhance the electrophilicity of the epoxide carbons.[3]
Regioselectivity: A Tale of Two Carbons
The outcome of the ring-opening reaction is dictated by the regioselectivity of the nucleophilic attack, which in turn is highly dependent on the reaction conditions.
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Under Basic or Neutral Conditions (S_N2 Mechanism): The nucleophile will predominantly attack the less sterically hindered terminal carbon (C1) of the oxirane ring. This is a classic S_N2 reaction, resulting in the formation of a secondary alcohol at the benzylic position (C2).[4]
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Under Acidic Conditions (S_N1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide an even better electrophile. The positive charge is better stabilized at the benzylic carbon (C2) due to resonance with the phenyl ring. Consequently, the nucleophile will preferentially attack the more substituted benzylic carbon. This pathway has significant S_N1 character.
Diagram: Mechanism of Nucleophilic Ring-Opening
Caption: Regioselectivity in the ring-opening of the target epoxide.
Applications in Drug Discovery and Beyond
Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The resulting 1,2-amino alcohols, diols, and other difunctionalized compounds from the ring-opening of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane are key synthons for:
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β-Blockers and β-Agonists: The 1-amino-2-hydroxypropyl pharmacophore is a common feature in this class of drugs.
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Protease Inhibitors: The diol and amino alcohol motifs can mimic the transition state of peptide hydrolysis.
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Chiral Ligands: The difunctional nature of the ring-opened products makes them suitable for the synthesis of ligands for asymmetric catalysis.
The presence of the 3,5-bis(trifluoromethyl)phenyl moiety can impart unique properties to the final molecule, such as increased metabolic stability, enhanced lipophilicity, and specific interactions with biological targets through fluorine-protein contacts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is not available, the following precautions should be taken based on the known hazards of similar compounds like phenyloxirane and other fluorinated aromatics.
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicity: Epoxides as a class are known to be alkylating agents and should be treated as potentially toxic. Phenyloxirane is classified as a suspected carcinogen.[5] Compounds containing the 3,5-bis(trifluoromethyl)phenyl group can be irritants and harmful if swallowed or inhaled.[6]
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Reactivity: The ring-opening of epoxides can be highly exothermic, especially with strong nucleophiles. Reactions should be performed with appropriate temperature control.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids, bases, and strong oxidizing agents.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane represents a highly valuable, albeit not widely cataloged, chiral building block. Its synthesis is achievable through established and reliable methods of asymmetric catalysis. The dual trifluoromethyl substitution pattern not only activates the epoxide ring for nucleophilic attack but also offers a handle for modulating the physicochemical and pharmacological properties of its derivatives. This guide provides a foundational framework for researchers to confidently incorporate this powerful synthon into their synthetic strategies, paving the way for the discovery of novel therapeutics and advanced materials.
References
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Zanco Journal of Pure and Applied Sciences. [Link]
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Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. (2022). ACS Catalysis. [Link]
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Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. (2011). PubMed. [Link]
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N,N‐bis[3,5‐bis(trifluoromethyl)phenyl] thiourea catalyzed regioselective epoxide ring opening with various nucleophiles in water. (2019). ResearchGate. [Link]
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Phenyloxirane and its isomers: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
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Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. (2009). Beilstein Journal of Organic Chemistry. [Link]
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Asymmetric epoxidation. Wikipedia. [Link]
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SAFETY DATA SHEET - Epoxiconazole. (2026). BASF. [Link]
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